2-Amino-3,4,5,6-tetrafluorobenzoic acid
Overview
Description
2-Amino-3,4,5,6-tetrafluorobenzoic acid is a chemical compound used in research and as a pharmaceutical intermediate . It has a molecular formula of C7H3F4NO2 and a molecular weight of 209.1 .
Synthesis Analysis
The synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid can be achieved through various methods. One common method involves the reaction of 2,3,5,6-tetrafluorobenzoic acid methyl ester with aminophenol in an appropriate solvent . Another method involves the reaction with n-Butyl nitrite .Molecular Structure Analysis
The molecular structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid consists of four independent and conformationally similar molecules. The amine H atoms form both intramolecular and intermolecular N-H⋯O(carboxyl) hydrogen bonds. These, together with intermolecular O-H⋯O(carboxyl) hydrogen bonds and N-H⋯F associations, form ribbon structures along the a axis .Physical And Chemical Properties Analysis
2-Amino-3,4,5,6-tetrafluorobenzoic acid is a solid substance . It is insoluble in water but soluble in methanol (25 mg/ml) . It is stable under recommended storage conditions and is incompatible with oxidizing agents . The melting point is 141-143 °C .Scientific Research Applications
Reactivity and Crystal Structure Analysis
2-Amino-3,4,5,6-tetrafluorobenzoic acid has been used to generate tetrafluoro-substituted aryne, which is then reacted with 1,2,4-triazines, leading to azine ring transformation products. This transformation is facilitated in triazines activated by electron-withdrawing groups. The crystal structures of these products have been confirmed through X-ray diffraction analysis (Kopchuk et al., 2017).
Synthesis of Novel Compounds
A synthesis method involving 2-amino-3,4,5,6-tetrafluorobenzoic acid was employed to create a new class of quinolone antibacterials, demonstrating the compound's utility in synthesizing novel pharmacologically relevant molecules (Domagala et al., 1988).
Epoxidation Reagent Design
This compound has been used in the design of a novel bifunctional epoxidation reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid. This reagent aids in the diastereoselective epoxidation of sterically hindered tetrahydropyridines and directs the epoxidation process (Chen et al., 2015).
Vibrational Frequency Analysis
The compound has been a subject of vibrational frequency analysis using density functional theory, offering insights into its molecular structure and hydrogen bonding capabilities (Subhapriya et al., 2017).
Application in Crystal Structure Analysis
Its derivative, 2-carboxymethyl-3,4,5,6-tetrafluorobenzoic acid, has been analyzed using X-ray diffraction to study supramolecular architecture in the crystals of polyfluorinated homophthalic acids (Rybalova et al., 2008).
Industrial Synthesis
2-Amino-3,4,5,6-tetrafluorobenzoic acid has been used as a raw material in the synthesis of 2,3,5,6-tetrafluoroaniline, showcasing its potential in industrial synthetic routes (Wang Wei-jie, 2008).
Safety And Hazards
2-Amino-3,4,5,6-tetrafluorobenzoic acid is classified as a warning signal substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .
properties
IUPAC Name |
2-amino-3,4,5,6-tetrafluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGPAMLXMBLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350820 | |
Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
CAS RN |
1765-42-0 | |
Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1765-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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